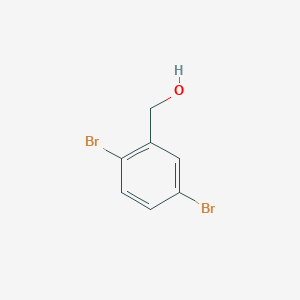

(2,5-Dibromophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dibromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKPWRNDDHNEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565898 | |

| Record name | (2,5-Dibromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147034-01-3 | |

| Record name | (2,5-Dibromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,5-Dibromophenyl)methanol (CAS 147034-01-3): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(2,5-Dibromophenyl)methanol is a brominated aromatic alcohol with the chemical formula C₇H₆Br₂O. Its structure, featuring a phenyl ring substituted with two bromine atoms and a hydroxymethyl group, makes it a potential building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex organic molecules. This document provides a summary of its known properties based on available data.

Physicochemical Properties

A compilation of the available physicochemical data for this compound is presented in the table below. It is important to note that experimental values for properties such as melting point, boiling point, and density are not consistently reported in publicly available sources.

| Property | Value | Source(s) |

| CAS Number | 147034-01-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₆Br₂O | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 265.93 g/mol | [2][5][6][9] |

| Physical Form | Solid | |

| Purity | ≥98% | |

| InChI Key | QEKPWRNDDHNEJE-UHFFFAOYSA-N | [5][6] |

| SMILES | OCc1cc(Br)ccc1Br | [2][6] |

| Storage | Sealed in dry, room temperature | [2][5] |

Synthesis and Analysis

For instance, the synthesis of bromophenol derivatives has been achieved through the alkylation of substituted benzenes with benzyl alcohols in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[10]. Another general approach could involve the reduction of 2,5-dibromobenzaldehyde or a derivative of 2,5-dibromobenzoic acid.

Standard analytical techniques for the characterization of such a compound would typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) to elucidate the chemical structure.

-

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy to identify functional groups, such as the hydroxyl (-OH) group.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine purity.

However, specific, validated protocols for this compound using these techniques have not been identified in the surveyed literature.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. While other bromophenol derivatives have been investigated for their biological activities, such as enzyme inhibition, no such studies have been reported for this particular compound[10].

Logical Relationship: Potential Synthesis Route

While a specific, detailed experimental protocol is not available, a potential synthetic route can be logically inferred from standard organic chemistry principles. The reduction of 2,5-dibromobenzaldehyde would be a plausible method for the synthesis of this compound. This hypothetical workflow is depicted below.

Caption: A potential synthesis route for this compound.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. The absence of detailed experimental protocols and biological data highlights a gap in the scientific literature for this specific compound. Researchers should exercise caution and perform their own validation when working with this compound.

References

- 1. This compound | CAS#:147034-01-3 | Chemsrc [chemsrc.com]

- 2. 147034-01-3|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. 147034-01-3 | MFCD12031827 | this compound [aaronchem.com]

- 5. This compound | 147034-01-3 [sigmaaldrich.com]

- 6. 147034-01-3 | this compound | Aryls | Ambeed.com [ambeed.com]

- 7. calpaclab.com [calpaclab.com]

- 8. aobchem.com [aobchem.com]

- 9. This compound (BNTH-XFA03401-0,5g) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 10. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (2,5-Dibromophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (2,5-Dibromophenyl)methanol (CAS No: 147034-01-3). Due to the absence of a complete, publicly available experimental dataset for this specific compound, the following sections present predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 | d | 1H | Ar-H (H6) |

| ~ 7.35 | dd | 1H | Ar-H (H4) |

| ~ 7.20 | d | 1H | Ar-H (H3) |

| ~ 4.70 | s | 2H | -CH₂OH |

| ~ 2.0-3.0 | br s | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is variable and dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 141 | Ar-C (C1) |

| ~ 134 | Ar-CH (C6) |

| ~ 131 | Ar-CH (C4) |

| ~ 130 | Ar-CH (C3) |

| ~ 123 | Ar-C (C5) |

| ~ 122 | Ar-C (C2) |

| ~ 64 | -CH₂OH |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 1580, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~ 1050-1000 | Strong | C-O stretch (primary alcohol) |

| Below 800 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 264/266/268 | High | [M]⁺ (Molecular ion) |

| 185/187 | High | [M - Br]⁺ |

| 106 | Medium | [M - 2Br]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: The isotopic pattern for two bromine atoms (approximately 1:2:1 for M, M+2, M+4) would be a key diagnostic feature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]

-

To ensure a homogeneous solution, the sample can be gently vortexed or sonicated.[2]

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[2]

-

Shim the magnetic field to optimize its homogeneity and achieve high-resolution spectra.[2]

-

Tune and match the probe to the nucleus being observed (¹H or ¹³C).[2]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the data.[2]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Apply a drop of the solution to the surface of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI) :

-

Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in a high vacuum.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[7]

-

The excess energy from electron impact often causes the molecular ion to fragment into smaller, characteristic ions.

-

-

Mass Analysis and Detection :

-

The positively charged ions are accelerated by an electric field.[7]

-

The ions then travel through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[7]

-

A detector at the end of the mass analyzer records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.[6]

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Synthesis of (2,5-Dibromophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthesis pathways for (2,5-Dibromophenyl)methanol, a key intermediate in various chemical and pharmaceutical applications. This document provides a detailed overview of the core methodologies, experimental protocols, and quantitative data to support research and development activities.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two main strategies: the reduction of 2,5-dibromobenzaldehyde and the hydrolysis of 2,5-dibromobenzyl bromide. Additionally, organometallic routes involving Grignard reagents or lithiation offer alternative, albeit more complex, approaches.

Reduction of 2,5-Dibromobenzaldehyde

The most direct and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,5-dibromobenzaldehyde. This pathway is favored for its typically high yields and straightforward procedure.

Experimental Protocol:

A general procedure for the reduction of an aryl aldehyde to a benzyl alcohol using a reducing agent like sodium borohydride (NaBH₄) is as follows:

-

Dissolution: 2,5-Dibromobenzaldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is typically stirred for a period of 1 to 3 hours.

-

Quenching: The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess reducing agent.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Reaction Time | 1-3 hours |

| Reaction Temperature | 0 °C to room temperature |

Logical Workflow for Reduction Pathway:

Caption: Workflow for the reduction of 2,5-dibromobenzaldehyde.

Hydrolysis of 2,5-Dibromobenzyl Bromide

Another viable pathway is the hydrolysis of 2,5-dibromobenzyl bromide. This reaction proceeds via a nucleophilic substitution where the bromide is replaced by a hydroxyl group.

Experimental Protocol:

A general procedure for the hydrolysis of a benzyl bromide is as follows:

-

Reaction Setup: 2,5-Dibromobenzyl bromide is dissolved in a mixture of an organic solvent (e.g., acetone, THF) and water.

-

Base Addition: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is added to the mixture to facilitate the hydrolysis.

-

Heating: The reaction mixture is typically heated to reflux to increase the reaction rate.

-

Work-up: After the reaction is complete (monitored by TLC), the organic solvent is removed under reduced pressure.

-

Extraction and Purification: The aqueous residue is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Reaction Time | 4-8 hours |

| Reaction Temperature | Reflux |

Logical Workflow for Hydrolysis Pathway:

Caption: Workflow for the hydrolysis of 2,5-dibromobenzyl bromide.

Organometallic Routes

Organometallic reagents, such as Grignard reagents and organolithium compounds, provide alternative methods for the synthesis of this compound. These routes are generally more complex and require stringent anhydrous conditions.

a) Grignard Reaction:

This would involve the formation of a Grignard reagent from a suitable brominated precursor, followed by a reaction with formaldehyde.

Conceptual Experimental Workflow:

-

Grignard Reagent Formation: React 1-bromo-2,5-dichlorobenzene with magnesium turnings in anhydrous diethyl ether or THF to form the Grignard reagent.

-

Reaction with Formaldehyde: The freshly prepared Grignard reagent is then reacted with a source of formaldehyde (e.g., paraformaldehyde).

-

Acidic Work-up: The reaction is quenched with an acidic solution (e.g., aqueous ammonium chloride) to yield the desired alcohol.

-

Extraction and Purification: Standard extraction and purification procedures are followed.

b) Lithiation:

This pathway would involve the lithiation of 1,4-dibromobenzene followed by a reaction with formaldehyde.

Conceptual Experimental Workflow:

-

Lithiation: 1,4-Dibromobenzene is treated with a strong organolithium base, such as n-butyllithium, at low temperatures in an anhydrous ether solvent.

-

Reaction with Formaldehyde: The resulting aryllithium species is then quenched with formaldehyde.

-

Aqueous Work-up: The reaction is worked up with water to give the final product.

-

Extraction and Purification: The product is isolated and purified using standard techniques.

Signaling Pathway Analogy for Organometallic Synthesis:

Caption: Conceptual organometallic synthesis pathways.

Conclusion

The synthesis of this compound is most practically achieved through the reduction of 2,5-dibromobenzaldehyde due to its high efficiency and mild reaction conditions. The hydrolysis of 2,5-dibromobenzyl bromide presents a solid alternative. While organometallic routes are theoretically sound, they introduce greater complexity and require more stringent experimental setups. The choice of synthesis pathway will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project.

Chemical structure and formula of (2,5-Dibromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and properties of (2,5-Dibromophenyl)methanol. It includes a detailed, plausible experimental protocol for its synthesis, predicted spectroscopic data, and a discussion of its potential applications in research and drug development, based on available chemical information and data on related compounds.

Chemical Structure and Formula

This compound is an organic compound with the chemical formula C₇H₆Br₂O.[1] Its structure consists of a benzene ring substituted with two bromine atoms at positions 2 and 5, and a hydroxymethyl group (-CH₂OH) at position 1.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its key identifiers and predicted properties based on its structure and data from analogous compounds.

| Property | Value | Reference/Method |

| IUPAC Name | This compound | - |

| Synonyms | 2,5-Dibromobenzyl alcohol | - |

| CAS Number | 147034-01-3 | [1] |

| Molecular Formula | C₇H₆Br₂O | [1] |

| Molecular Weight | 265.93 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane (predicted) | - |

Synthesis

A plausible and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,5-dibromobenzaldehyde. This transformation can be efficiently achieved using a hydride reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 2,5-Dibromobenzaldehyde

This protocol is a general procedure based on established methods for the reduction of substituted benzaldehydes.[2][3][4][5]

Materials:

-

2,5-Dibromobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Dichloromethane (or Ethyl Acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 2,5-dibromobenzaldehyde (1.0 equivalent) in methanol (approximately 10-15 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly add deionized water to the reaction mixture to quench the excess sodium borohydride. Be cautious as hydrogen gas will be evolved.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add deionized water and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel.

References

An In-depth Technical Guide to the Physical Characteristics of (2,5-Dibromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dibromophenyl)methanol, with the CAS Number 147034-01-3, is a halogenated aromatic alcohol. Its structure, featuring a phenyl ring substituted with two bromine atoms and a hydroxymethyl group, makes it a potential building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions, while the alcohol group allows for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with generalized experimental protocols for its synthesis and purification.

Core Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₆Br₂O |

| Molecular Weight | 265.93 g/mol |

| Appearance | Solid |

| CAS Number | 147034-01-3 |

| Purity (Typical) | 97-98% |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Storage Temperature | Room temperature or 2-8°C |

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure and spectroscopic data for analogous compounds, the following spectral characteristics can be predicted:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons of the methanol group. The chemical shifts and coupling patterns of the three aromatic protons will be influenced by the positions of the two bromine atoms and the hydroxymethyl group. The benzylic protons (-CH₂OH) would likely appear as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton itself would likely be a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromine and hydroxymethyl substituents. The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the typical range for a benzylic alcohol.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the functional groups present. A prominent, broad absorption band in the region of 3200-3400 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[1] C-H stretching vibrations of the aromatic ring and the methylene group would be observed in the 2850-3100 cm⁻¹ region. The spectrum would also show characteristic C-O stretching and O-H bending vibrations, as well as absorptions related to the C-Br bonds and the aromatic ring in the fingerprint region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 265, with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for benzyl alcohols include the loss of the hydroxyl radical (•OH) and the loss of the entire hydroxymethyl group (•CH₂OH).[2] This would lead to fragment ions that can help to confirm the structure.

Experimental Protocols

Synthesis of this compound via Reduction of 2,5-Dibromobenzaldehyde

A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).[3][4][5]

Methodology:

-

Dissolution: 2,5-Dibromobenzaldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[4]

-

Cooling: The solution is cooled in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The amount of NaBH₄ should be in slight molar excess relative to the aldehyde.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period (typically 1-3 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water or dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄.

-

Extraction: The product is extracted from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for the purification of solid organic compounds.[6][7][8][9][10][11]

Methodology:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include hexanes, ethyl acetate, ethanol, methanol, or mixtures thereof.[8]

-

Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added to just dissolve the solid completely.[6][7]

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the purified product.[6][7]

-

Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.[11]

-

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.[11]

-

Drying: The purified crystals are dried under vacuum or in a desiccator to remove any residual solvent.

Workflow and Synthesis Diagram

The following diagram illustrates a logical workflow for the synthesis of this compound from a plausible precursor, 2,5-dibromobenzoic acid, followed by purification.

Caption: A potential workflow for the synthesis and purification of this compound.

Safety Information

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is not available, compounds with similar structures can be irritants to the skin, eyes, and respiratory system.

Conclusion

This compound is a chemical intermediate with potential applications in synthetic organic chemistry. This guide has summarized the currently available physical and chemical data. It is evident that there are significant gaps in the publicly available experimental data for this compound. Further research to determine its precise physical properties, detailed spectroscopic characteristics, and to explore its reactivity and potential applications, particularly in the context of drug discovery and materials science, would be of considerable value to the scientific community.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. studylib.net [studylib.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

Solubility profile of (2,5-Dibromophenyl)methanol in common lab solvents

Solubility Profile of (2,5-Dibromophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common laboratory solvents. Due to the absence of specific quantitative solubility data in published literature, this guide infers a qualitative solubility profile based on the compound's chemical structure and established principles of organic chemistry. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a large, non-polar dibromophenyl ring. The presence of the two bromine atoms further increases the molecular weight and non-polar character of the aromatic portion of the molecule.

This molecular structure suggests that the non-polar characteristics will likely dominate its solubility behavior. While the hydroxyl group may impart slight solubility in polar protic solvents, the compound is expected to exhibit greater solubility in less polar and non-polar organic solvents. Its solubility in water is predicted to be low. This is analogous to the parent compound, benzyl alcohol, which has moderate solubility in water (4 g/100 mL) but is miscible with many organic solvents.[3][4] The increased size and hydrophobicity of the dibromophenyl group in this compound would further decrease its aqueous solubility.

Data Presentation: Qualitative Solubility Table

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, categorized by polarity.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low to Insoluble | The large, non-polar dibromophenyl group outweighs the polarity of the single hydroxyl group.[5] |

| Methanol | Polar Protic | Sparingly Soluble to Soluble | The alcohol solvent can hydrogen bond with the hydroxyl group of the solute.[5] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, with a slightly larger non-polar component that is compatible with the solute.[6] |

| Acetone | Polar Aprotic | Soluble | The polarity is suitable to interact with the hydroxyl group, while the organic nature accommodates the phenyl ring. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A good solvent for many organic compounds with moderate polarity. |

| Ethyl Acetate | Polar Aprotic | Soluble | A moderately polar solvent that can dissolve a wide range of organic compounds. |

| Diethyl Ether | Non-Polar | Soluble | The non-polar nature is well-suited to the dibromophenyl portion of the molecule. |

| Toluene | Non-Polar | Soluble | The aromatic nature of toluene will have favorable interactions with the dibromophenyl ring. |

| Hexane | Non-Polar | Sparingly Soluble | While non-polar, the lack of any polar character may limit its ability to solvate the hydroxyl group effectively. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, it is a versatile polar aprotic solvent. |

Experimental Protocols

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method describes a common and reliable approach for determining the solubility of a solid organic compound in various solvents.

Protocol: Quantitative Solubility Determination by the Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated, with excess solid present.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered saturated solution using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

-

For HPLC analysis, inject a known volume of each standard and the sample onto a suitable column and measure the peak area.

-

For UV-Vis analysis, measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) of the standards against their known concentrations.

-

Determine the concentration of this compound in the saturated sample by interpolating its analytical response on the calibration curve.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

References

The Synthetic Versatility of (2,5-Dibromophenyl)methanol: A Technical Guide for Organic Chemists

(2,5-Dibromophenyl)methanol is a valuable bifunctional building block in organic synthesis, offering two reactive bromine atoms for various cross-coupling reactions and a hydroxymethyl group amenable to further functionalization. This technical guide provides an in-depth overview of its potential applications, complete with experimental protocols and quantitative data, aimed at researchers, scientists, and professionals in drug development.

Core Reactivity and Applications

The synthetic utility of this compound primarily revolves around the sequential and selective functionalization of its two bromine atoms and the modification of the benzylic alcohol. The bromine atoms, situated at positions 2 and 5 of the phenyl ring, exhibit differential reactivity in some cases, allowing for regioselective transformations. This di-brominated aromatic alcohol serves as a versatile scaffold for the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and functional materials.

Key transformations involving this compound include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, as well as cyanation, etherification, and oxidation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the aryl bromide with an organoboron compound. Due to the electronic and steric differences between the two bromine atoms, regioselective couplings can be achieved under specific conditions.

Experimental Protocol: Monofunctionalization via Suzuki-Miyaura Coupling (Adapted)

To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane/water, is added the arylboronic acid (1.1 eq) and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The mixture is degassed, and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), is added. The reaction is then heated under an inert atmosphere until completion. The regioselectivity of the reaction can be influenced by the choice of catalyst, base, and solvent.

| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Adapted Protocol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 92 | Adapted Protocol |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 8 | 78 | Adapted Protocol |

graph Suzuki_Coupling { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];reactant1 [label="this compound"]; reactant2 [label="Ar-B(OH)₂"]; product [label="Mono-arylated Product"]; catalyst [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; base [label="Base", shape=ellipse, fillcolor="#34A853"];

reactant1 -> catalyst [label="Oxidative Addition"]; catalyst -> product [label="Reductive Elimination"]; reactant2 -> base [label="Activation"]; base -> catalyst; }

Heck Reaction

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful method for the construction of complex carbon skeletons.[1][2][3]

Experimental Protocol: Heck Reaction (Adapted)

In a sealed tube, this compound (1.0 eq), an alkene (e.g., styrene or an acrylate, 1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq) with a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq) are combined in a polar aprotic solvent like DMF or NMP. The mixture is degassed and heated. The reaction can be performed sequentially to achieve difunctionalization.

| Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 75 | Adapted Protocol |

| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 18 | 88 | Adapted Protocol |

| Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 36 | 65 | Adapted Protocol |

graph Heck_Reaction { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];reactant1 [label="this compound"]; reactant2 [label="Alkene"]; product [label="Substituted Alkene Product"]; catalyst [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; base [label="Base", shape=ellipse, fillcolor="#34A853"];

reactant1 -> catalyst [label="Oxidative Addition"]; reactant2 -> catalyst [label="Coordination & Insertion"]; catalyst -> product [label="β-Hydride Elimination"]; base -> catalyst [label="Regeneration"]; }

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine. It is a cornerstone of medicinal chemistry for the synthesis of arylamines.[4]

Experimental Protocol: Buchwald-Hartwig Amination (Adapted)

A mixture of this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 eq), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane is heated under an inert atmosphere.

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 12 | 90 | Adapted Protocol |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 82 | Adapted Protocol |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | 80 | 18 | 85 | Adapted Protocol |

graph Buchwald_Hartwig_Amination { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];reactant1 [label="this compound"]; reactant2 [label="Amine (R₂NH)"]; product [label="Arylamine Product"]; catalyst [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; base [label="Base", shape=ellipse, fillcolor="#34A853"];

reactant1 -> catalyst [label="Oxidative Addition"]; reactant2 -> catalyst [label="Amine Coordination"]; base -> catalyst [label="Deprotonation"]; catalyst -> product [label="Reductive Elimination"]; }

Functionalization of the Hydroxymethyl Group

The benzylic alcohol moiety of this compound provides another site for synthetic manipulation, including etherification and oxidation.

Etherification

The hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis. This transformation can be used to introduce a variety of alkyl or aryl groups, or to protect the alcohol before subsequent cross-coupling reactions.

Experimental Protocol: Williamson Ether Synthesis

To a suspension of a strong base such as sodium hydride (1.2 eq) in an anhydrous solvent like THF or DMF at 0 °C is added this compound (1.0 eq). The mixture is stirred until hydrogen evolution ceases, after which an alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) is added. The reaction is then allowed to warm to room temperature and stirred until completion.

| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide | NaH | THF | 0 to rt | 4 | 95 | Adapted Protocol |

| Benzyl Bromide | KH | DMF | 0 to rt | 6 | 92 | Adapted Protocol |

| Ethyl Bromoacetate | K₂CO₃ | Acetone | reflux | 12 | 88 | Adapted Protocol |

Oxidation

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2,5-dibromobenzaldehyde, a valuable intermediate for further transformations such as Wittig reactions or reductive aminations.

Experimental Protocol: Oxidation to Aldehyde

To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane is added an oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 eq). The reaction mixture is stirred at room temperature until the starting material is consumed. The crude product is then purified by chromatography.

| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| PCC | Dichloromethane | rt | 2 | 90 | Adapted Protocol |

| MnO₂ | Chloroform | reflux | 24 | 85 | Adapted Protocol |

| Dess-Martin Periodinane | Dichloromethane | rt | 1 | 94 | Adapted Protocol |

Cyanation

The bromine atoms can be displaced by a cyanide group, typically using a palladium-catalyzed reaction, to introduce a nitrile functionality. The nitrile group is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing heterocycles.

Experimental Protocol: Palladium-Catalyzed Cyanation (Adapted)

A mixture of this compound (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 eq per bromine), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a solvent like DMF is heated under an inert atmosphere. The reaction can be controlled to achieve mono- or di-cyanation.

| Cyanide Source | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 120 | 12 | Mononitrile | 70 | Adapted Protocol |

| KCN | Pd(OAc)₂/dppf | DMA | 140 | 24 | Dinitrile | 65 | Adapted Protocol |

Applications in Medicinal Chemistry and Drug Development

Derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules. The ability to introduce diverse substituents through the reactions described above allows for the construction of compound libraries for drug discovery. For instance, the diaryl or aryl-heteroaryl structures accessible via Suzuki coupling are common motifs in many pharmaceuticals. The arylamines generated from Buchwald-Hartwig amination are also prevalent in a wide range of therapeutic agents.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its two addressable bromine atoms, coupled with a modifiable hydroxyl group, provide a powerful platform for the construction of a diverse range of complex organic molecules. The reactions outlined in this guide, particularly the palladium-catalyzed cross-coupling reactions, offer efficient and modular strategies for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of regioselective functionalization and one-pot multi-step reactions starting from this compound will undoubtedly continue to expand its utility in the field of organic synthesis.

References

- 1. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Safety, Handling, and Storage of (2,5-Dibromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for (2,5-Dibromophenyl)methanol. The information is intended to support laboratory research, chemical synthesis, and drug development activities by promoting a safe and compliant working environment.

Chemical and Physical Properties

| Property | Value | Source/Reference |

| CAS Number | 147034-01-3 | Supplier Data |

| Molecular Formula | C₇H₆Br₂O | Supplier Data |

| Molecular Weight | 265.93 g/mol | Supplier Data |

| Physical Form | Solid | Inferred from similar compounds |

| Storage Temperature | Room Temperature | Supplier Data |

| Purity | Typically ≥95% | Supplier Data |

Safety and Hazard Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is expected to be classified with the following hazards, extrapolated from data on analogous brominated benzyl alcohols.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[2][3]

-

Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[2]

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements: H302, H315, H319, H335

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P403+P233, P405, P501

Handling and Personal Protective Equipment

Proper handling and the use of appropriate personal protective equipment (PPE) are crucial to minimize exposure and ensure safety.

| Exposure Route | Recommended PPE and Handling Precautions |

| Inhalation | Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Skin Contact | Wear protective gloves (e.g., nitrile rubber).[2] Wear protective clothing to prevent skin contact. Wash hands thoroughly after handling.[1] |

| Eye Contact | Wear safety glasses with side-shields or chemical goggles.[2] A face shield may be necessary for splash hazards. |

| Ingestion | Do not eat, drink, or smoke when using this product.[1] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Scenario | First Aid Procedure |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] Do NOT induce vomiting. |

| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[3] |

Storage and Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

| Storage Condition | Details |

| General | Store in a well-ventilated place. Keep container tightly closed. |

| Temperature | Store at room temperature in a dry area. |

| Incompatible Materials | Strong oxidizing agents. |

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |

| Specific Hazards | Combustion may produce carbon oxides and hydrogen bromide gas.[1] Brominated compounds can release toxic and corrosive fumes in a fire. |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1] |

Experimental Protocols

Synthesis of this compound via Reduction of 2,5-Dibromobenzaldehyde

This protocol is a general method for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

-

2,5-Dibromobenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,5-dibromobenzaldehyde in methanol.

-

Cool the solution in an ice bath with stirring.

-

Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Visualization of Logical Workflows and Pathways

General Workflow for Synthesis and Application in Drug Discovery

The following diagram illustrates a typical workflow from the synthesis of this compound to its potential application in the development of a drug candidate through Suzuki coupling.

Caption: Synthetic and drug discovery workflow for this compound.

Potential Role in Modulating Signaling Pathways

Benzyl alcohol and its derivatives have been shown to influence cellular signaling by altering membrane fluidity.[4][5] This can, in turn, affect the function of membrane-bound proteins such as receptors and enzymes involved in signaling cascades.

Caption: Postulated mechanism of signaling modulation by this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. angenechemical.com [angenechemical.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Benzyl alcohol increases membrane fluidity and modulates cyclic AMP synthesis in intact renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KIT - Botanisches Institut - Nick-Labor Das sind wir - intern - Toolbox: Molecules - Inhibitors - Plasma membrane - Benzyl alcohol [jkip.kit.edu]

Reactivity Profile of (2,5-Dibromophenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-Dibromophenyl)methanol is a versatile bifunctional organic molecule possessing both a reactive benzylic alcohol and two aromatic bromine substituents. This unique structural arrangement opens avenues for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates and functional materials. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on the transformations of its benzylic alcohol functionality and the palladium-catalyzed cross-coupling reactions of its aryl bromide moieties. Detailed experimental protocols, quantitative data from analogous systems, and visual representations of key reaction pathways are presented to facilitate its application in research and development.

Core Reactivity of the Benzylic Alcohol

The primary hydroxyl group in this compound exhibits typical reactivity for a benzylic alcohol, allowing for oxidation, etherification, and esterification reactions.

Oxidation to 2,5-Dibromobenzaldehyde

The selective oxidation of the benzylic alcohol to the corresponding aldehyde, 2,5-dibromobenzaldehyde, is a crucial transformation. This aldehyde serves as a key intermediate for various subsequent reactions, such as reductive amination and the formation of imines. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Table 1: Representative Conditions for the Oxidation of Benzylic Alcohols to Aldehydes

| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference Analogy |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | ~85-95 | Oxidation of primary benzylic alcohols.[1] |

| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃) | Reflux | ~70-90 | Oxidation of benzylic and allylic alcohols. |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | >90 | Mild oxidation of primary alcohols to aldehydes. |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane (DCM) | -78 to RT | >90 | Oxidation of a wide range of primary and secondary alcohols. |

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC) (Representative)

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), a solution of this compound (1.0 equivalent) in DCM is added in one portion.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2,5-dibromobenzaldehyde.

Etherification

The hydroxyl group can be converted to an ether via Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Table 2: Representative Conditions for Williamson Ether Synthesis of Benzylic Alcohols

| Base | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference Analogy |

| Sodium hydride (NaH) | Methyl iodide (CH₃I) | THF or DMF | 0 to RT | >90 | O-methylation of primary alcohols.[2] |

| Potassium carbonate (K₂CO₃) | Benzyl bromide (BnBr) | Acetone or DMF | Reflux | ~80-95 | Benzylation of alcohols. |

Experimental Protocol: O-Methylation via Williamson Ether Synthesis (Representative)

-

To a stirred suspension of sodium hydride (NaH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of this compound (1.0 equivalent) in THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, and then methyl iodide (1.5 equivalents) is added.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 1-(methoxymethyl)-2,5-dibromobenzene.

Esterification

Esterification of the benzylic alcohol can be achieved through reaction with a carboxylic acid (Fischer esterification) or a more reactive acylating agent like an acid chloride or anhydride.

Table 3: Representative Conditions for Esterification of Benzylic Alcohols

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference Analogy |

| Acetic anhydride | Pyridine or DMAP | Dichloromethane (DCM) | Room Temperature | >95 | Acylation of alcohols.[3] |

| Acetyl chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 to RT | >95 | Acylation of alcohols with acid chlorides.[4] |

| Acetic acid | Sulfuric acid (H₂SO₄) | Toluene (with Dean-Stark) | Reflux | ~60-80 | Fischer esterification. |

Experimental Protocol: Acetylation with Acetic Anhydride (Representative)

-

To a solution of this compound (1.0 equivalent) and pyridine (2.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, acetic anhydride (1.5 equivalents) is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (2,5-dibromophenyl)methyl acetate.

Reactivity of the Aryl Bromides

The two bromine atoms on the phenyl ring are amenable to various palladium-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The differential reactivity of the two bromine atoms (ortho and meta to the hydroxymethyl group) may allow for selective functionalization under carefully controlled conditions, although this has not been extensively studied for this specific substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C(sp²)-C(sp²) bonds by reacting the aryl bromides with boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and polyaryl structures.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Palladium Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Yield (%) | Reference Analogy |

| Pd(PPh₃)₄ | - | Na₂CO₃ or K₂CO₃ (aq.) | Toluene, Dioxane, or DMF/H₂O | 80-110 | ~70-95 | Coupling of aryl bromides with arylboronic acids.[5] |

| Pd(OAc)₂ | SPhos, XPhos, or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 | >90 | High-turnover catalysis for challenging substrates. |

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (Representative)

-

A mixture of this compound (1.0 equivalent), phenylboronic acid (2.2 equivalents), palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 equivalents), and potassium carbonate (3.0 equivalents) is placed in a round-bottom flask.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed mixture of toluene and water (e.g., 4:1) is added.

-

The reaction mixture is heated to 90-100 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the corresponding biphenyl derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of C(sp²)-N bonds by coupling the aryl bromides with primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine ligand. This reaction is a powerful method for the synthesis of arylamines.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference Analogy |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | ~70-95 | Coupling of aryl bromides with primary and secondary amines.[6] |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 | >85 | Amination of a broad range of aryl halides. |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine (Representative)

-

To a dry Schlenk tube are added this compound (1.0 equivalent), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents), a suitable phosphine ligand (e.g., BINAP, 0.04 equivalents), and sodium tert-butoxide (2.4 equivalents).

-

The tube is evacuated and backfilled with an inert gas.

-

Anhydrous toluene and morpholine (2.2 equivalents) are added via syringe.

-

The reaction mixture is heated to 100 °C for 12-24 hours.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated.

-

The product is purified by column chromatography.

Conclusion

This compound is a highly functionalized building block with a rich and diverse reactivity profile. The benzylic alcohol moiety readily undergoes oxidation, etherification, and esterification, providing access to a variety of functionalized derivatives. Furthermore, the two aromatic bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The strategic application of these transformations allows for the selective modification of this compound, making it a valuable tool for synthetic chemists in academia and industry. Further exploration into the regioselective functionalization of the two bromine atoms could unlock even greater synthetic potential for this versatile molecule.

References

Discovering Novel Derivatives from (2,5-Dibromophenyl)methanol: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential for synthesizing novel chemical entities from the starting material (2,5-Dibromophenyl)methanol. While direct literature on the derivatization of this specific molecule is nascent, this document outlines a robust and scientifically grounded approach for the creation and evaluation of new derivatives. By adapting established synthetic methodologies from structurally related compounds, we present a clear pathway for the development of novel diarylmethane derivatives and their subsequent biological screening. This guide provides detailed experimental protocols, predictive data for proposed compounds, and visualizations of the synthetic and potential biological pathways to facilitate further research and development in this promising area.

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

A promising and well-established method for the derivatization of benzyl alcohols is the Friedel-Crafts alkylation. This reaction allows for the coupling of the benzyl alcohol with a variety of aromatic compounds to form diarylmethane scaffolds, which are prevalent in many biologically active molecules. We propose a similar approach for this compound, reacting it with a selection of substituted benzenes in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow: Synthesis of Novel Diarylmethane Derivatives

Caption: Proposed synthetic workflow for the synthesis of novel diarylmethane derivatives from this compound via Friedel-Crafts alkylation.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of diarylmethanes from structurally related benzyl alcohols.

General Procedure for the Synthesis of Novel (2,5-Dibromobenzyl)benzene Derivatives

To a solution of this compound (1.0 mmol) and the respective substituted benzene (1.2 mmol) in anhydrous dichloromethane (DCM, 20 mL) at 0 °C, aluminum chloride (AlCl₃, 1.5 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of ice-cold water (20 mL). The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired diarylmethane derivative.

Predicted Data for Proposed Derivatives

The following table summarizes the predicted yields and key analytical data for a series of proposed novel derivatives synthesized from this compound. These predictions are based on reported data for analogous compounds.

| Compound ID | Substituted Benzene | Proposed Derivative Name | Predicted Yield (%) | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |

| PD-01 | Toluene | 1-(2,5-Dibromobenzyl)-4-methylbenzene | 85-95 | 7.3-7.5 (m, 3H, Ar-H), 7.1 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.0 (s, 2H, CH₂), 2.3 (s, 3H, CH₃) |

| PD-02 | Anisole | 1-(2,5-Dibromobenzyl)-4-methoxybenzene | 80-90 | 7.3-7.5 (m, 3H, Ar-H), 7.1 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 4.0 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃) |

| PD-03 | Xylene | 1-(2,5-Dibromobenzyl)-2,4-dimethylbenzene | 85-95 | 7.3-7.5 (m, 3H, Ar-H), 7.0 (s, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 4.0 (s, 2H, CH₂), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃) |

Proposed Biological Evaluation

Structurally related bromophenol compounds have demonstrated potent inhibitory activity against key enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE). Therefore, it is proposed that the novel diarylmethane derivatives synthesized from this compound be screened for their inhibitory potential against these enzymes.

Carbonic Anhydrase Inhibition Assay

The inhibitory effect of the synthesized compounds on human carbonic anhydrase isoenzymes (hCA I and hCA II) can be evaluated by measuring the esterase activity of the enzyme. The assay measures the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm. The concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀) is determined from dose-response curves.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase (AChE) inhibitory activity can be determined using a modified Ellman's method. This assay measures the hydrolysis of acetylthiocholine iodide by AChE, where the resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is monitored at 412 nm. IC₅₀ values are calculated to determine the inhibitory potency of the novel derivatives.

Potential Mechanism of Action: Enzyme Inhibition

The proposed biological activity of these novel derivatives is based on their potential to act as competitive inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. The diarylmethane scaffold can position the dibromophenyl ring and the substituted benzene ring into the active site of the enzyme, leading to non-covalent interactions that block substrate binding.

Proposed Mechanism of Enzyme Inhibition

Caption: Conceptual diagram illustrating the proposed competitive inhibition of an enzyme's active site by a novel diarylmethane derivative.

This technical guide provides a foundational framework for the discovery of novel derivatives from this compound. The proposed synthetic routes and biological evaluation strategies are based on well-established scientific principles and offer a clear path forward for researchers in the field of medicinal chemistry and drug development. Further investigation into the structure-activity relationships of these novel compounds could lead to the identification of potent and selective enzyme inhibitors with therapeutic potential.

Methodological & Application

Application Notes and Protocols: The Use of (2,5-Dibromophenyl)methanol in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction using (2,5-Dibromophenyl)methanol as a starting material. This compound serves as a valuable building block for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1] The protocol is based on established methodologies for Suzuki-Miyaura reactions with dihalogenated aromatic substrates.[2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids or esters.[4][5][6] This palladium-catalyzed reaction is prized for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[3][4]

This compound presents an interesting substrate for selective cross-coupling. The two bromine atoms exhibit different steric and electronic environments, potentially allowing for controlled mono- or diarylation. The presence of the hydroxymethyl group offers a handle for further functionalization, making the resulting biaryl methanols versatile intermediates in drug discovery and materials science.

Proposed Reaction Scheme

The selective mono-arylation of this compound can be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. The bromine atom at the 2-position is sterically hindered by the adjacent hydroxymethyl group, suggesting that the bromine at the 5-position will be more reactive.

Reaction:

This compound + Arylboronic Acid → (5-Aryl-2-bromophenyl)methanol + (2-Aryl-5-bromophenyl)methanol

A mixture of regioisomers is possible, with the 5-aryl product expected to be major.

Experimental Protocol: Selective Mono-Arylation

This protocol details a general procedure for the selective mono-arylation of this compound with a generic arylboronic acid.

Materials and Reagents:

| Reagent | Formula | M.W. | Amount | Moles | Equivalents |

| This compound | C₇H₆Br₂O | 265.93 | 266 mg | 1.0 | 1.0 |

| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 134 mg | 1.1 | 1.1 |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 58 mg | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - |

| Water (degassed) | H₂O | 18.02 | 2 mL | - | - |

Equipment:

-

Schlenk flask or reaction tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-